N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXOGMYLAKJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that incorporates thiazole and tetrazole moieties, which have been widely studied for their biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN4OS |
| Molecular Weight | 354.85 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and tetrazole rings. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is critical for enhancing the anticancer activity, as evidenced by structure-activity relationship studies that indicate a correlation between specific substitutions on the phenyl rings and increased potency against cancer cells .
Case Study:
In a study evaluating the activity of various thiazole derivatives, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating a promising avenue for further development .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Tetrazole derivatives have demonstrated antifungal activity against pathogens such as Fusarium oxysporum and Aspergillus niger. The mechanism involves disrupting cellular processes in fungi, although specific pathways remain to be fully elucidated .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl] | Fusarium oxysporum | 25 µg/mL |
| 4-(1H-tetrazol-1-yl)benzamide | Aspergillus niger | 30 µg/mL |
Neuroprotective Effects
Some thiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been suggested as a mechanism for its protective effects .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in critical pathways such as apoptosis and cell proliferation.
Proposed Mechanisms:
- Inhibition of Tumor Growth: By modulating signaling pathways related to cell cycle regulation.
- Antimicrobial Action: Disruption of fungal cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and tetrazole rings significantly influence biological activity. For example:
- Substituents on the Thiazole Ring: Electron-withdrawing groups enhance anticancer activity.
- Tetrazole Modifications: Alterations can impact both antimicrobial efficacy and neuroprotective properties.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide, as effective antimicrobial agents. The compound exhibits promising activity against a range of bacterial and fungal pathogens.
Key Findings:
- A study evaluated the in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating that thiazole derivatives possess substantial inhibitory effects on microbial growth .
- Molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, which could explain their potent antimicrobial properties .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. The compound is believed to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- Research involving various cancer cell lines has shown that thiazole derivatives can significantly reduce cell viability and induce cell cycle arrest in cancer cells such as MCF7 (human breast adenocarcinoma) and HT29 (colorectal cancer) .
- The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties.
Research Insights:
- Studies indicate that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its biological activity.
Synthesis Overview:
- The compound is synthesized through multi-step reactions involving benzothiazole and tetrazole frameworks. These synthetic routes have been refined to enhance yield and purity .
SAR Studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features, synthesis data, and biological activities of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide and analogous benzamide-thiazol derivatives:
Key Observations:
Structural Diversity: The target compound distinguishes itself with a tetrazole substituent, which is absent in other analogs. Tetrazoles enhance metabolic stability compared to carboxylic acids, making them valuable in drug design. Filapixant (a purinoreceptor antagonist) incorporates a pyrimidine-morpholine chain, demonstrating how extended substituents can tailor receptor specificity . Nitro and halogen groups (e.g., in ’s compound) are linked to antimicrobial activity, suggesting electronic effects critical for target interaction .
Synthesis and Physicochemical Properties :
- Yields for similar compounds (e.g., 70–80% in ) suggest feasible synthetic routes for benzamide-thiazol derivatives.
- Melting points vary widely (160–290°C), reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding in ) .
Biological Activity: The phenoxy substituent in ’s compound correlates with high biological activity (129.23%), likely due to enhanced π-π stacking with targets. Chloro and fluoro substituents () improve enzyme inhibition and antimicrobial effects, respectively, by modulating electron density and steric bulk .
Research Findings and Mechanistic Insights
- Tetrazole as a Bioisostere : The tetrazole group in the target compound may mimic carboxylic acids, improving solubility without metabolic degradation—a strategy seen in antihypertensive and antiviral drugs.
- Role of Halogens : Chlorine at the benzyl position (target compound) or thiazole ring () enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins.
- Antimicrobial vs. Enzyme-Targeting Activity: Nitro groups () favor antimicrobial action, while morpholine/pyrimidine chains () enable purinoreceptor antagonism, highlighting substituent-driven target selectivity.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters. For example, 5-(4-chlorobenzyl)-1,3-thiazol-2-amine can be synthesized by reacting 4-chlorobenzyl chloride with thiourea derivatives under basic conditions .
- Step 2 : Coupling the thiazole-2-amine with 4-(1H-tetrazol-1-yl)benzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous solvents like DMF or acetonitrile. Triethylamine is often added to scavenge HCl .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography improves purity. Yield optimization requires strict control of temperature (20–25°C) and inert atmospheres to prevent tetrazole degradation .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : and NMR confirm the presence of the 4-chlorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the tetrazole moiety (δ ~8.5–9.5 ppm). The amide carbonyl resonates at δ ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) at m/z 413.06 (calculated for CHClNOS) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and tetrazole N-H (~3400 cm) are key markers .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) using fluorescence-based readouts. For example, IC values are determined via dose-response curves with serial dilutions (1 nM–100 µM) .
- Cell-based assays : Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance amide coupling efficiency compared to dioxane .
- Catalyst screening : HATU outperforms DCC in coupling reactions, reducing side-product formation (e.g., acylurea).
- Temperature control : Lower temperatures (0–5°C) minimize tetrazole ring decomposition during synthesis .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) and in situ NMR track intermediate formation .
Table 1 : Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | HATU | 25 | 78 |
| Acetonitrile | DCC | 25 | 62 |
| DMF | HATU | 0 | 85 |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
- Structural analogs : Compare IC values of derivatives (e.g., replacing tetrazole with carboxylate) to identify pharmacophore requirements .
- Computational docking : Use software like AutoDock Vina to model ligand-protein interactions. For example, tetrazole’s nitrogen atoms may form hydrogen bonds with catalytic residues in target enzymes .
Q. How is the compound’s stability assessed under physiological conditions?
- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 254 nm over 24–72 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Half-life (t) >60 min indicates favorable stability .
Methodological Considerations for Experimental Design
Q. What controls are essential in enzyme inhibition assays?
- Negative controls : Solvent-only wells (DMSO) and enzyme-free blanks.
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Substrate controls : Verify enzyme activity in the absence of inhibitor .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with substituted benzyl (e.g., 3-chloro vs. 4-chloro) or varying tetrazole positions (1H vs. 2H).
- Bioisosteric replacement : Replace tetrazole with sulfonamide or triazole to assess electronic effects .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate lipophilicity with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data?
- Purity verification : Confirm compound purity (>95%) via HPLC and elemental analysis .
- Cell line variability : Test across multiple lines (e.g., adherent vs. suspension cells) and passage numbers.
- Apoptosis assays : Use annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Advanced Characterization Techniques
Q. What computational tools analyze the compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
